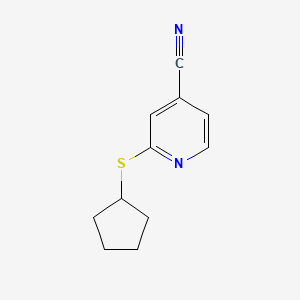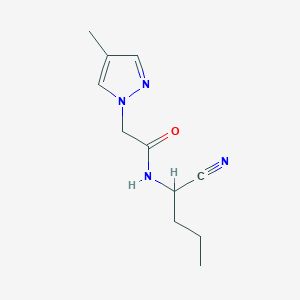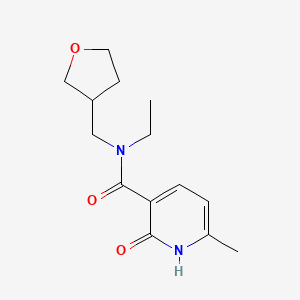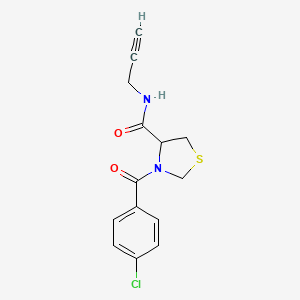
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide is a chemical compound that is widely used in scientific research for its unique properties. This compound is a guanidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide is through the activation of potassium channels. This leads to the hyperpolarization of cell membranes and the subsequent inhibition of cell excitability. This mechanism of action is responsible for its therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as a potassium channel opener. It has been found to lower blood pressure, relax airway smooth muscle, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide in lab experiments is its specificity for potassium channels. This allows for precise manipulation of potassium channel activity without affecting other ion channels. However, one limitation is that it may not be suitable for in vivo experiments due to its poor bioavailability.
Future Directions
There are many potential future directions for research involving 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of cyclohex-3-ene-1-carboxaldehyde with phenylguanidine in the presence of hydroiodic acid. This method yields the desired product in high yields and purity.
Scientific Research Applications
2-(Cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide has been used extensively in scientific research for its unique properties. It has been found to have significant activity as a potassium channel opener, which makes it useful in the treatment of various diseases such as hypertension, asthma, and diabetes. Additionally, it has been used as a tool compound in neuroscience research to study the role of potassium channels in neural function.
properties
IUPAC Name |
2-(cyclohex-3-en-1-ylmethyl)-1-phenylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.HI/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-3,5-6,9-10,12H,4,7-8,11H2,(H3,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCBWTXICOLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN=C(N)NC2=CC=CC=C2.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)


![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)

